molecular formula C11H21NO3 B14892299 Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate

Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate

Cat. No.: B14892299
M. Wt: 215.29 g/mol
InChI Key: IOGVXDIEWNJGFC-UHFFFAOYSA-N
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Description

Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminoethoxy group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with tert-butyl esters and aminoethoxy groups. One common method is the use of tert-butyl 3-(2-aminoethoxy)propanoate as a starting material, which undergoes cyclization under specific conditions to form the desired cyclobutane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and an aminoethoxy group, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethoxy)cyclobutane-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-6-9(7-8)14-5-4-12/h8-9H,4-7,12H2,1-3H3

InChI Key

IOGVXDIEWNJGFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)OCCN

Origin of Product

United States

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